SARD033
Description
Overview of Androgen Receptor Signaling in Prostate Cancer Pathogenesis
The androgen receptor (AR) is a ligand-activated transcription factor essential for the development and homeostasis of the prostate, and its signaling is a critical driver for the growth of nearly all prostate cancer cells mdwiki.orgwikipedia.org. The AR is expressed in both primary prostate cancer and metastatic lesions, regulating various cellular processes including proliferation, apoptosis, migration, invasion, and differentiation americanelements.com. In the classical model of AR signaling, androgens such as testosterone (B1683101) and its more potent metabolite, 5α-dihydrotestosterone (DHT), bind to the AR. This binding leads to the dissociation of molecular chaperones, translocation of the AR to the nucleus, where it binds to DNA response elements, and subsequently up- or down-regulates target gene expression nih.gov.
Despite initial responses to androgen deprivation therapy (ADT), which aims to suppress androgen levels, prostate cancer often progresses to a lethal form known as castration-resistant prostate cancer (CRPC) wikipedia.org. A hallmark of CRPC is the persistent activation of AR signaling, even in the presence of low systemic androgen levels mdwiki.orgwikipedia.org. This continued activity is facilitated by several mechanisms, including amplification and overexpression of the AR gene, activating mutations within the AR, the expression of constitutively active AR splice variants (e.g., AR-V7), and increased intratumoral androgen synthesis mdwiki.orgwikipedia.org.
Challenges with Conventional Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer (CRPC)
Androgen deprivation therapy is the standard first-line treatment for advanced prostate cancer; however, almost all patients eventually experience disease progression, leading to CRPC. Conventional AR antagonists, such as bicalutamide (B1683754) and enzalutamide (B1683756), work by competing with androgens for binding to the AR ligand-binding domain (LBD), thereby inhibiting receptor-dependent gene regulation nih.gov. However, these agents face significant limitations in CRPC. They can sometimes stimulate AR nuclear localization and chromatin binding, which may result in partial agonist activity.
Mechanisms of resistance to conventional AR antagonists are diverse and include point mutations in the AR LBD, such as the F877L (also referred to as F876L) mutation, which can convert antagonists like enzalutamide into agonists, thereby promoting tumor growth nih.gov. Furthermore, the emergence of androgen receptor splice variants (AR-Vs), particularly AR-V7, poses a major challenge. These variants often lack the LBD, rendering them constitutively active and capable of driving tumor growth independently of androgen binding, making them resistant to LBD-targeting therapies. Overexpression of the AR protein is another common mechanism contributing to resistance in CRPC wikipedia.org.
Emergence of Targeted Protein Degradation Modalities in Medicinal Chemistry
Targeted protein degradation (TPD) has emerged as a revolutionary paradigm in medicinal chemistry and drug discovery, offering an innovative approach to address challenging therapeutic targets. Unlike traditional inhibitors that merely block protein function, TPD modalities aim to induce the degradation and removal of disease-causing proteins from the cell. The concept of TPD dates back to 1999, and it primarily leverages the cell's endogenous protein degradation machinery, particularly the ubiquitin-proteasome system (UPS) and, to a lesser extent, the autophagy-lysosome system.
One of the most prominent TPD strategies involves Proteolysis Targeting Chimeras (PROTACs). These are heterobifunctional molecules composed of two ligands connected by a linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome. Advantages of PROTACs over conventional inhibitors include their catalytic mode of action, allowing for lower effective concentrations, increased potency, enhanced selectivity, and the ability to overcome drug resistance by eliminating the target protein entirely, even those considered "undruggable". Molecular glues represent another class of TPD agents that induce or stabilize interactions between a target protein and an E3 ligase.
Introduction to Selective Androgen Receptor Degraders (SARDs) as a Novel Therapeutic Strategy
Selective Androgen Receptor Degraders (SARDs) constitute a novel class of therapeutic agents designed to overcome the limitations of conventional AR antagonists by directly inducing the degradation and subsequent downregulation of the androgen receptor protein. This strategy offers a distinct advantage over mere inhibition, as it aims to remove the AR entirely, thereby blocking its signaling axis more comprehensively and potentially circumventing resistance mechanisms that rely on AR overexpression, mutations, or splice variants.
SARDs are currently under investigation for the treatment of prostate cancer and other androgen-dependent conditions. By targeting the AR for proteasome-mediated degradation, SARDs offer a promising avenue to address the persistent AR activity observed in CRPC, which remains a key driver of disease progression despite low systemic androgen levels. This approach represents a significant shift in therapeutic strategy, moving from functional antagonism to targeted protein elimination.
Positioning of SARD033 as a Preclinical Compound within the SARD Class
This compound is positioned as a significant preclinical compound within the emerging class of Selective Androgen Receptor Degraders. It was developed by Gustafsson and colleagues (Crews' group) as part of a novel strategy to induce AR degradation nih.gov. This compound, along with SARD279, was synthesized by linking the non-steroidal androgen RU59063 to a hydrophobic adamantyl group via a short linker, specifically a polyethylene (B3416737) glycol (PEG) linker nih.gov.
Despite the addition of the adamantyl group reducing the binding affinity of RU59063 for the AR by approximately 300-fold for this compound, the compound retained its ability to directly bind to the AR. Crucially, this compound has been shown to induce AR degradation, reduce the expression of AR target genes, and inhibit the proliferation of androgen-dependent prostate cancer cell lines, such as LNCaP cells nih.gov.
A key finding highlighting this compound's therapeutic potential is its demonstrated efficacy against the F877L (also referred to as F876L) AR mutation, which is known to confer resistance to enzalutamide, a widely used AR antagonist nih.gov. This indicates that this compound can effectively overcome resistance mechanisms to conventional AR antagonists. Preclinical studies showed that this compound's antiproliferative activity in LNCaP cells was comparable to or even surpassed that of MDV3100 (enzalutamide), particularly in the presence of low androgen levels. The activity of this compound was found to be specific to AR-dependent proliferation, rather than exhibiting non-specific cytotoxicity. This compound induced 50% AR degradation (DC50) at approximately 2 µM. Its inhibitory concentration 50% (IC50) in reporter assays was 293 nM, which is about 10-fold lower than its DC50, suggesting a multimodal mechanism of action that includes both pharmacological antagonism of AR signaling and direct degradation of the AR protein.
Research Findings and Efficacy Data for this compound
Preclinical studies have provided detailed insights into the efficacy of this compound. The compound effectively induces the degradation of the androgen receptor protein and inhibits the proliferation of prostate cancer cells.
Table 1: Key Efficacy Parameters of this compound in Preclinical Studies
| Parameter | Value (this compound) | Context/Cell Line | Source |
| AR Degradation (DC50) | ~2 µM | LNCaP cells | |
| AR Antagonism (IC50) | 293 nM | 293 cells (ARE-driven luciferase reporter assay) | |
| Proliferation Inhibition | Efficacious, comparable to MDV3100 | LNCaP cells | |
| Efficacy against AR F877L mutation | Demonstrated | Enzalutamide-resistant cells | nih.gov |
Detailed Research Findings:
AR Protein Downregulation: this compound was shown to specifically down-regulate AR protein levels in LNCaP prostate cancer cell lines nih.gov. This degradation is attributed to its design as a SARD, leveraging the cellular machinery for protein turnover.
Inhibition of Receptor-Dependent Transcription: Beyond protein degradation, this compound also effectively blocks receptor-dependent transcription, indicating a direct impact on AR's functional activity in regulating gene expression nih.gov.
Antiproliferative Activity: this compound significantly inhibited the proliferation of androgen-dependent LNCaP prostate cancer cells. Its efficacy in suppressing cell growth was comparable to that of MDV3100 (enzalutamide). Importantly, this antiproliferative effect was specific to AR-dependent cells, with no observed impact on AR-independent cell lines like HEK293T and PC3, suggesting a targeted mechanism rather than general cytotoxicity.
Overcoming Enzalutamide Resistance: A critical finding is this compound's ability to maintain its anti-proliferative activity in cell lines that have developed resistance to enzalutamide due to the F877L (or F876L) AR mutation nih.gov. This demonstrates this compound's potential to address a major clinical challenge in CRPC treatment. The mechanism involves the removal of the mutated AR protein, which would otherwise convert antagonists into agonists.
Properties
Molecular Formula |
C35H47F3N4O7 |
|---|---|
Molecular Weight |
692.78 |
IUPAC Name |
N-(2-(2-(2-(2-((Adamantan-1-yl)oxy)ethoxy)ethoxy)ethoxy)ethyl)-4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)butanamide |
InChI |
InChI=1S/C35H47F3N4O7/c1-33(2)31(44)42(28-6-5-27(23-39)29(19-28)35(36,37)38)32(45)41(33)8-3-4-30(43)40-7-9-46-10-11-47-12-13-48-14-15-49-34-20-24-16-25(21-34)18-26(17-24)22-34/h5-6,19,24-26H,3-4,7-18,20-22H2,1-2H3,(H,40,43) |
InChI Key |
QIVTYIUJGPPYEE-UHFFFAOYSA-N |
SMILES |
O=C(NCCOCCOCCOCCOC12CC3CC(C2)CC(C3)C1)CCCN(C(N4C5=CC=C(C#N)C(C(F)(F)F)=C5)=O)C(C)(C)C4=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SARD-033; SARD033; SARD 033 |
Origin of Product |
United States |
Discovery and Rational Design Principles of Sard033
Conceptual Basis of Hydrophobic Tagging for Inducing Protein Degradation
Hydrophobic tagging is a targeted protein degradation (TPD) strategy that leverages the cell's natural quality control machinery. acs.org This approach involves attaching a hydrophobic chemical group, or "tag," to a protein of interest. omicsonline.org The fundamental principle is that exposed hydrophobic regions on a protein are often a sign of misfolding or damage. omicsonline.org Cellular systems, therefore, have mechanisms to recognize and eliminate such proteins to maintain cellular health. omicsonline.org
By artificially attaching a hydrophobic tag to a target protein, the molecule is made to mimic a misfolded or dysfunctional state. ccspublishing.org.cn This triggers recognition by cellular chaperones or the proteasome, initiating the degradation process. omicsonline.orgccspublishing.org.cn Hydrophobic tag-based degraders, also known as Hydrophobic Tag Tethering Degraders (HyTTD), represent a promising therapeutic strategy, particularly for targeting proteins that have been considered "undruggable" by traditional inhibitor-based methods. omicsonline.orgeurekaselect.com This method offers an alternative to other TPD technologies like PROTACs (Proteolysis Targeting Chimeras) and molecular glues. nih.gov
Strategic Design of SARD033: A Bifunctional Molecular Architecture
This compound is a quintessential example of a bifunctional molecule, meticulously designed to execute a specific sequence of actions: first to seek out and bind to the androgen receptor, and second, to mark it for destruction. This dual-functionality is achieved through a modular architecture comprising three key components: a targeting moiety, a hydrophobic degron, and a linker that connects them. acs.org This design allows for the selective degradation of the target protein.
The effectiveness of a targeted degrader hinges on its ability to selectively bind to the protein of interest. For this compound, the molecule RU59063 was selected as the androgen receptor (AR) binding moiety. RU59063 is a nonsteroidal compound first described in 1994, known for its exceptionally high affinity and selectivity for the human androgen receptor. wikipedia.org
Its binding affinity (Ki = 2.2 nM) is significantly higher than that of natural androgens like testosterone (B1683101) and even dihydrotestosterone (B1667394) (DHT). wikipedia.org Furthermore, it exhibits over 1,000-fold selectivity for the AR compared to other steroid hormone receptors, ensuring that the degrader is precisely targeted. wikipedia.org This high-affinity interaction is critical for tethering the hydrophobic tag to the AR, initiating the degradation cascade. The development of RU59063 itself was part of a search for potent nonsteroidal AR ligands, making it a well-characterized and ideal "warhead" for a SARD. nih.gov
The component responsible for triggering degradation is the hydrophobic tag, or degron. In the architecture of this compound, an adamantyl group serves this function. Adamantane (B196018) (C₁₀H₁₆) is a rigid, bulky, and highly lipophilic polycyclic hydrocarbon. wikipedia.orgrsc.org Its structure, which is the simplest diamondoid, provides a significant hydrophobic surface. wikipedia.org
The use of adamantane as a hydrophobic tag in protein degradation was reported by Crews et al. in 2011. acs.org In the context of this compound, attaching the adamantyl group to the AR via the RU59063 ligand exposes a large, unnatural hydrophobic moiety. nih.gov This appendage mimics a partially unfolded protein state, signaling the cellular quality control system to degrade the entire AR-SARD033 complex. nih.gov The choice of the adamantyl group is strategic due to its well-defined structure and proven efficacy in inducing protein degradation through the hydrophobic tagging mechanism. ccspublishing.org.cnnih.gov
The primary roles of the PEG linker include:
Providing Optimal Spacing and Orientation: The linker ensures that the targeting and degron moieties are positioned correctly relative to each other and the target protein, allowing both to perform their functions without steric hindrance.
Influencing Pharmacokinetics: The length and composition of the linker can significantly impact the metabolic stability and pharmacokinetic profile of the degrader molecule. nih.govdovepress.com
The rational design of the linker is therefore a critical step in optimizing the potency and therapeutic potential of bifunctional molecules like this compound. broadpharm.comnih.gov
Precursor Studies and the Evolution of this compound within Selective Androgen Receptor Degraders
The development of this compound is part of a broader evolution in the therapeutic strategy against androgen receptor-driven diseases. For decades, the standard of care involved androgen deprivation therapy and the use of AR antagonists like bicalutamide (B1683754) and enzalutamide (B1683756), which competitively block the receptor's ligand-binding domain (LBD). aacrjournals.orgnih.gov However, resistance often emerges through mechanisms such as AR overexpression or the expression of AR splice variants (AR-SVs) that lack the LBD and are constitutively active. google.com
This clinical challenge spurred the development of molecules that could do more than just inhibit the AR. The concept of a Selective Androgen Receptor Degrader (SARD) arose from the need to eliminate the AR protein entirely, thereby preventing its activation through any mechanism. google.comwikipedia.org Early research focused on developing compounds that could induce AR degradation, providing a more sustained and potentially resistance-proof treatment option. aacrjournals.org Molecules like this compound represent a first-in-class generation of antagonists designed not only to inhibit but also to actively degrade both full-length AR and its problematic splice variants at nanomolar concentrations. aacrjournals.orgresearchgate.net This approach marks a significant advancement from simple receptor antagonism to targeted protein elimination. wikipedia.orgnih.gov
Molecular Mechanisms of Androgen Receptor Degradation by Sard033
Mechanism of Action: Induced Androgen Receptor Protein Degradation
SARD033 functions as a Selective Androgen Receptor Degrader (SARD), a class of compounds designed to induce the targeted degradation of the AR protein. nih.govmdpi.com Unlike traditional anti-androgens that primarily block AR activity by competing for ligand binding, this compound actively promotes the removal of the AR protein from the cell. nih.gov This is achieved through a "hydrophobic tagging" approach, where a hydrophobic degron (in this case, an adamantyl group) is appended to an AR ligand (RU59063). rhhz.netnih.govgoogle.com This hydrophobic tag is believed to induce the degradation of the target protein by mimicking a partially denatured folding state or by directly binding to chaperone proteins, leading to its recognition and degradation by the cellular proteasome system. rhhz.netgoogle.commdpi.com
Studies have shown that this compound effectively reduces AR protein levels in LNCaP human prostate tumor cells. nih.gov For instance, this compound induced AR degradation with a half-maximal degradation concentration (DC50) of approximately 2 µM. nih.govnih.gov This degradation is specific to the AR, as other steroid receptors not recognized by the parent ligand, such as the glucocorticoid receptor (GR), are not degraded under similar conditions. nih.gov
Investigation of Proteasomal Pathways Involved in this compound-Mediated Degradation
The degradation of proteins within cells is primarily mediated by two major systems: the ubiquitin-proteasome system (UPS) and the autophagy-lysosomal pathway. rhhz.netnih.gov this compound-mediated AR degradation has been investigated to determine its reliance on these pathways.
Analysis of Ubiquitin-Dependent Degradation Pathways
Research indicates that the degradation of the androgen receptor induced by SARDs, including this compound, is dependent on the ubiquitin-proteasome system (UPS). nih.govmdpi.com The UPS is a critical cellular pathway where proteins are tagged with ubiquitin, a small regulatory protein, through a cascade involving E1, E2, and E3 ligases. rhhz.netmdpi.comyoutube.com Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome. rhhz.netmdpi.comyoutube.comresearchgate.net Pre-treatment or co-treatment of LNCaP cells with proteasome-specific inhibitors, such as epoxomicin, prevents SARD-mediated degradation of the AR, confirming the involvement of the proteasome. nih.gov This suggests that this compound, through its hydrophobic tag, facilitates the recognition of the AR by the ubiquitination machinery, leading to its subsequent proteasomal degradation. nih.govgoogle.com
Exploration of Ubiquitin-Independent Degradation Mechanisms, including 20S Proteasome Engagement
While the primary mechanism involves the ubiquitin-proteasome system, the concept of hydrophobic tagging, as employed by this compound, has also been linked to mechanisms that may bypass the need for explicit ubiquitination. mdpi.com The 20S proteasome, the core catalytic particle of the 26S proteasome, is known to degrade certain proteins in an ATP- and ubiquitin-independent manner. nih.govfrontiersin.orgembopress.orgmpg.denih.govnih.gov This pathway typically targets intrinsically disordered proteins or those with unstructured regions due to oxidative damage or mutations. frontiersin.orgembopress.orgmpg.denih.gov
In the context of hydrophobic tag degraders like this compound, the hydrophobic region itself might mimic unstructured protein regions, thereby promoting ubiquitin-independent degradation by the proteasome. mdpi.com However, the most direct evidence from research on this compound specifically points to its dependence on the UPS. nih.govmdpi.com
Differential Effects on Androgen Receptor Protein Levels and Stability
This compound significantly impacts androgen receptor protein levels and stability. It effectively reduces AR protein levels in androgen-dependent prostate cancer cell lines like LNCaP. nih.gov This reduction is dose-dependent, with this compound achieving a DC50 of approximately 2 µM for AR degradation. nih.govnih.gov The ability of this compound to suppress AR-dependent cell proliferation further supports that its activity stems from targeted AR degradation rather than non-specific cytotoxicity. nih.gov The mechanism involves a reduction in AR protein stability, leading to its degradation. sci-hub.se This is in contrast to traditional AR antagonists which primarily inhibit AR activity without necessarily reducing its protein levels. nih.gov
Distinction from Androgen Receptor Antagonism and Agonist Conversion Phenomena
This compound's mode of action is fundamentally distinct from that of traditional androgen receptor antagonists and the phenomenon of agonist conversion. Traditional AR antagonists, such as bicalutamide (B1683754) and enzalutamide (B1683756), function by binding to the AR ligand-binding domain (LBD) and competitively inhibiting the binding of endogenous androgens, thereby blocking AR transcriptional activity. nih.govmdpi.commdpi.comoaepublish.comnih.gov While initially effective, prostate cancer often develops resistance to these antagonists through mechanisms such as AR overexpression, mutations in the LBD that confer resistance, or the emergence of AR splice variants that lack the LBD and are constitutively active. nih.govmdpi.commdpi.comnih.gov Some first-generation anti-androgen drugs can even exhibit AR agonist activity in CRPC, leading to 'anti-androgen withdrawal syndrome'. nih.govgoogle.com
In contrast, this compound, despite being derived from an AR agonist (RU59063), does not exhibit agonist activity. rhhz.netnih.govgoogle.comoaepublish.com Instead, it functions as a degrader, actively removing the AR protein from the cell. nih.govgoogle.com Studies have shown that this compound antagonizes gene expression induced by synthetic androgens like R1881, and its anti-proliferative activity in AR-dependent cell lines is attributed to targeted AR degradation. nih.govgoogle.com This direct degradation of the AR protein bypasses resistance mechanisms that rely on increased AR levels or mutations that alter antagonist binding or convert antagonists into agonists. nih.govgoogle.com For instance, this compound and SARD279 have demonstrated efficacy against the F877L AR mutation, which is known to confer resistance to enzalutamide. nih.gov By physically removing the AR protein, this compound offers a more profound and potentially more durable suppression of AR signaling compared to mere antagonism. nih.gov
Preclinical Biological Efficacy and Selectivity of Sard033
In Vitro Studies on Androgen-Dependent Cellular Models
SARD033 has been extensively evaluated in vitro to ascertain its effects on androgen-dependent cellular models, demonstrating significant inhibitory and suppressive activities.
This compound effectively suppresses the proliferation of androgen-dependent prostate cancer cells, notably the LNCaP cell line wikipedia.orgmdwiki.orgnih.gov. Studies have shown that this compound, along with SARD279, suppressed LNCaP cell proliferation with efficacy comparable to that of MDV3100 (enzalutamide) within two days mdwiki.org. This antiproliferative activity is a key indicator of its potential therapeutic utility in prostate cancer.
Table 1: Inhibition of LNCaP Cell Proliferation
| Compound | Cell Line | Effect on Proliferation | Timeframe | Citation |
| This compound | LNCaP | Suppressed | Within 2 days | mdwiki.org |
| MDV3100 (Enzalutamide) | LNCaP | Suppressed | Within 2 days | mdwiki.org |
Beyond inhibiting cell proliferation, this compound demonstrates a robust capacity to block receptor-dependent transcription wikipedia.org. It effectively antagonizes gene expression induced by the synthetic androgen R1881 mdwiki.org. In androgen responsive element (ARE)-driven luciferase reporter assays, this compound showed an IC50 value of 293 nM, indicating its potency in blocking AR transactivation mdwiki.org. Importantly, despite being constructed from an AR agonist (RU59063), this compound exhibited no agonist activity itself and compared favorably to MDV3100/enzalutamide (B1683756) in antagonizing R1881-induced gene expression mdwiki.org. The ability of SARDs to block expression of AR target genes is suggested to be multimodal, involving both pharmacological antagonism of AR signaling and direct degradation of the AR protein mdwiki.org.
Table 2: Suppression of Androgen Receptor-Dependent Gene Transcription
| Compound | Assay Type | IC50 (nM) | Effect | Citation |
| This compound | ARE-driven luciferase reporter assay | 293 | Blocks R1881-induced AR transactivation | mdwiki.org |
Table 3: Specificity of this compound Activity
| Compound | Cell Line Type | Effect on Proliferation | Citation |
| This compound | Androgen-dependent (LNCaP) | Suppressed | mdwiki.org |
| This compound | AR-independent (HEK293T, PC3) | Unaffected | mdwiki.orgnih.gov |
Efficacy Against Androgen Receptor Mutations Associated with Therapeutic Resistance
The emergence of androgen receptor mutations is a significant mechanism of resistance to conventional antiandrogen therapies in castration-resistant prostate cancer (CRPC) wikipedia.org. This compound has demonstrated notable efficacy in overcoming such resistance.
This compound has shown efficacy against the F877L (also referred to as F876L) androgen receptor mutation, which is known to mediate resistance to enzalutamide wikipedia.orgnih.gov. This mutation can convert enzalutamide from an antagonist into an AR agonist, thereby allowing continued tumor growth despite treatment mdwiki.org. This compound, however, retained its anti-proliferative activity in cell lines that had developed resistance to current standard-of-care drugs for CRPC, including those with the F876L mutation mdwiki.org. This capability is critical for addressing a major challenge in CRPC treatment.
In comparative analyses, this compound has demonstrated advantages over conventional AR antagonists like enzalutamide in resistant contexts. While enzalutamide's efficacy is compromised by mutations such as F876L/F877L, which cause an antagonist-to-agonist switch, this compound's mechanism of targeted AR degradation provides a means to circumvent this resistance mdwiki.org. The ability of this compound to remove the AR protein, rather than merely blocking its activity, is particularly beneficial when the residency time of an antagonist is insufficient or when mutations alter drug binding and activity mdwiki.org. This suggests that this compound may offer a novel therapeutic approach to combat CRPC, especially in cases where AR mutations confer resistance to third-generation AR antagonists mdwiki.org.
Table 4: Comparative Efficacy in Androgen Receptor Mutation Contexts
| Compound | AR Mutation | Effect on AR Activity (in presence of mutation) | Impact on Cell Proliferation | Citation |
| This compound | F877L/F876L | Retains antagonistic/degrading activity | Inhibits | wikipedia.orgmdwiki.orgnih.gov |
| Enzalutamide (MDV3100) | F877L/F876L | Converts to agonist activity | Allows continued growth | mdwiki.org |
Therapeutic Implications and Future Directions in Sard033 Research
Prospective Role of SARD033 in Overcoming Drug Resistance in Castration-Resistant Prostate Cancer
Castration-resistant prostate cancer (CRPC) presents a formidable clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling. researchgate.net Conventional anti-androgen therapies often fail due to mechanisms such as AR gene amplification, point mutations, and the expression of AR splice variants (AR-Vs). researchgate.netnih.gov Selective Androgen Receptor Degraders (SARDs) like this compound offer a promising strategy to overcome this resistance by not only antagonizing the AR but also promoting its degradation. elifesciences.org
The bifunctional nature of some SARDs, acting as both an antagonist and a degrader, provides a dual mechanism of action that can circumvent common resistance pathways. elifesciences.org For instance, by inducing the degradation of the AR protein, SARDs can effectively reduce the total cellular pool of the receptor, thereby mitigating the effects of AR overexpression. nih.gov This approach is distinct from traditional antagonists that only block the receptor's activity.
Furthermore, the ability of certain degraders to target both the full-length AR and its splice variants is a critical advantage. elifesciences.org Many AR-Vs lack the ligand-binding domain (LBD), the target of conventional anti-androgens, rendering these drugs ineffective. usuhs.edu Compounds that can induce the degradation of these constitutively active variants have the potential to resensitize tumors to therapy and overcome a major hurdle in CRPC treatment. elifesciences.org The development of SARDs that effectively target both wild-type AR and clinically relevant mutants and splice variants is a key area of ongoing research aimed at addressing the complex landscape of drug resistance in advanced prostate cancer. nih.govelifesciences.org
| Mechanism of Resistance in CRPC | Therapeutic Approach with SARDs | Potential Outcome |
| AR Overexpression/Amplification | Degradation of AR protein, reducing overall levels. nih.gov | Overcoming resistance due to high receptor concentration. |
| AR Point Mutations | Degradation of mutant AR protein. elifesciences.org | Efficacy against tumors with specific resistance mutations. |
| AR Splice Variants (e.g., AR-V7) | Degradation of both full-length AR and splice variants. elifesciences.org | Circumventing resistance mediated by LBD-lacking variants. |
Investigation of this compound in Preclinical Combination Therapeutic Strategies
The complex and multifactorial nature of CRPC suggests that combination therapies will be crucial for achieving durable responses. nih.govelsevierpure.com Preclinical investigations into combining this compound with other therapeutic agents could unveil synergistic effects that lead to improved tumor control. For instance, combining a potent AR degrader with agents that target other critical pathways in prostate cancer, such as DNA repair, could be a powerful strategy.
Canonical androgen receptor signaling is known to regulate a network of DNA repair genes. nih.gov Androgen deprivation therapy can suppress this activity, creating a vulnerability that can be exploited by PARP inhibitors. nih.gov The expression of AR splice variants can, however, lead to the upregulation of DNA repair machinery, potentially conferring resistance to such combination therapies. nih.gov A degrader effective against these variants could restore sensitivity to PARP inhibition. While specific preclinical data on this compound in combination therapies is emerging, the rationale for such strategies is strong.
Potential Broadening of Hydrophobic Tagging Applications to Other Disease-Relevant Protein Targets
The hydrophobic tagging strategy that underpins this compound's mechanism of action holds immense potential beyond the degradation of the androgen receptor. researchgate.net This technology involves attaching a hydrophobic moiety to a ligand that binds to a protein of interest, which can trigger the cell's protein quality control machinery to recognize the target protein as misfolded and mark it for degradation. researchgate.netmdpi.com This approach is not necessarily dependent on specific E3 ligases, which are a key component of other targeted protein degradation technologies like PROTACs. researchgate.netacs.org
This E3 ligase-independent mechanism could be a significant advantage, potentially avoiding resistance mechanisms that may arise from mutations in E3 ligase components. researchgate.net The versatility of hydrophobic tagging allows for its application to a wide range of protein targets implicated in various diseases. By designing ligands for other "undruggable" targets, such as transcription factors and scaffolding proteins, the hydrophobic tagging approach could be used to develop novel degraders for cancers and other conditions. researchgate.netnih.gov The key components of this strategy are a high-affinity ligand for the protein of interest and an effective hydrophobic tag. mdpi.com
| Hydrophobic Tag | Potential Protein Targets | Therapeutic Area |
| Adamantane (B196018) | HaloTag fusion proteins, SRC-1 mdpi.comnih.gov | Cancer, Research Tools |
| Boc3Arg | Various | Cancer acs.org |
| Norbornene | ALK fusion protein researchgate.net | Cancer |
| Fluorene | Various | Cancer acs.org |
Unaddressed Research Questions and Future Avenues for this compound Development
Despite the promise of this compound, several critical research questions remain that will guide its future development and clinical translation.
A crucial next step is the detailed characterization of this compound's activity against a comprehensive panel of clinically relevant AR splice variants. researchgate.net While some SARDs have shown efficacy against certain variants, the landscape of AR-Vs is complex, with different variants potentially having distinct biological functions and sensitivities to degradation. mdpi.comumn.edu Understanding the full spectrum of this compound's activity against variants like AR-V3 and AR-V7 is essential. mdpi.comnih.gov It will be important to determine if this compound can effectively degrade these variants and inhibit their transcriptional activity, thereby overcoming a key mechanism of resistance in CRPC. mdpi.commdpi.com
A thorough understanding of a compound's selectivity is paramount for its development as a therapeutic agent. mdpi.com While this compound is designed to be a selective AR degrader, it is crucial to elucidate any potential off-target interactions. researchgate.net Comprehensive proteomic studies can identify other proteins that may be degraded or have their function altered by this compound. A favorable selectivity profile, with minimal off-target effects, is a key determinant of a drug's therapeutic window. mdpi.comresearchgate.net
Medicinal chemistry efforts will be central to the future development of this compound. Advanced analog design will focus on systematically modifying the structure of this compound to enhance its potency, selectivity, and pharmacological properties. This includes optimizing the ligand for the AR, the linker, and the hydrophobic tag to improve degradation efficiency. Furthermore, modifications to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability will be critical for its progression as a clinical candidate.
Conclusion
Summary of SARD033's Contribution to Androgen Receptor Degradation Research
This compound, developed by Gustafsson and colleagues (Crews' group) in 2015, is a pioneering Selective Androgen Receptor Degrader (SARD) that utilizes a hydrophobic tagging strategy to achieve targeted protein degradation. This compound was ingeniously designed by linking the non-steroidal androgen RU59063 to a hydrophobic adamantyl group via a short linker citeab.commims.com.
A key contribution of this compound lies in its ability to specifically down-regulate androgen receptor protein levels citeab.commims.comwikipedia.org. This degradation mechanism distinguishes SARDs from conventional AR antagonists, which primarily block ligand binding or nuclear translocation without directly reducing receptor abundance. Research has demonstrated that this compound effectively blocks receptor-dependent transcription and inhibits the proliferation of androgen-dependent LNCaP prostate cancer cell lines citeab.commims.comwikipedia.org.
Furthermore, this compound has shown significant efficacy against the F877L receptor mutation, a common mutation known to confer resistance to established anti-androgens like enzalutamide (B1683756) citeab.comwikipedia.org. This finding is particularly impactful as it addresses a critical challenge in CRPC treatment. The anti-proliferative activity of this compound in LNCaP cells was comparable to that of enzalutamide (MDV3100), while crucially, it did not affect the proliferation of AR-independent cell lines such as HEK293T and PC3, underscoring its specificity for AR-dependent pathways wikipedia.org. The ability of SARDs, including this compound, to block AR target gene expression is considered multimodal, involving both pharmacological antagonism of AR signaling and direct degradation of the AR itself wikipedia.org. The efficiency of AR degradation by this compound has also been observed to be dependent on the linker length used in its design wikidata.org.
Outlook on the Translational Potential of this compound in Prostate Cancer and Beyond
The unique mechanism of action of this compound, centered on inducing AR protein degradation, positions it as a highly promising candidate for future therapeutic development, particularly in the context of prostate cancer. Its demonstrated efficacy against enzalutamide-resistant AR mutations highlights its potential to address a significant unmet clinical need in castration-resistant prostate cancer (CRPC) citeab.comwikipedia.org. By effectively removing the AR protein, this compound offers a direct approach to block a key mitogenic pathway that drives prostate cancer progression, even when the receptor exhibits mutations that render it resistant to traditional antagonists mims.comwikipedia.org.
The success of this compound also provides a strong proof-of-concept for the broader application of the hydrophobic tagging strategy in targeted protein degradation. This approach could be extended to degrade other disease-relevant proteins that are challenging to target with conventional small molecules, either due to their "undruggable" nature or the development of resistance mechanisms. The insights gained from this compound regarding the importance of linker length in degrader design are valuable for optimizing future protein degraders wikidata.org. While this compound specifically targets full-length AR, ongoing research in the field of targeted protein degradation, including Proteolysis-Targeting Chimeras (PROTACs), continues to explore strategies to overcome challenges such as AR splice variants that lack the ligand-binding domain citeab.com. The advancements exemplified by this compound pave the way for a new generation of therapeutics designed to selectively eliminate oncogenic proteins, offering hope for more durable responses in prostate cancer and potentially other malignancies driven by nuclear receptors.
Q & A
Q. What experimental methodologies are most reliable for assessing SARD033's impact on androgen receptor (AR) degradation in vitro?
- Methodological Answer : Use time-course cell viability assays (e.g., over 9 days) with controlled concentrations of this compound, as demonstrated in hydrophobic tagging studies. Include vehicle controls (e.g., DMSO) and comparator compounds like MDV3100 to validate specificity. Cell counts should be quantified using automated systems to minimize bias, and triplicate experiments are essential for statistical rigor .
Q. How should researchers design dose-response experiments for this compound to avoid cytotoxic off-target effects?
- Methodological Answer : Perform preliminary IC₅₀ determination via MTT or ATP-based assays across a logarithmic concentration range (e.g., 1 nM–10 µM). Pair this with apoptosis markers (e.g., caspase-3 activation) to distinguish AR-specific degradation from general cytotoxicity. Dose optimization should align with published protocols showing this compound’s efficacy at sub-micromolar concentrations without nonspecific cell death .
Q. What are the critical controls required when studying this compound’s mechanism of action?
- Methodological Answer : Include (1) vehicle-only controls, (2) AR-positive vs. AR-negative cell lines, and (3) rescue experiments with exogenous AR overexpression. Additionally, use proteasome inhibitors (e.g., MG-132) to confirm AR degradation is ubiquitin-proteasome-dependent, as hydrophobic tagging often relies on this pathway .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s AR degradation efficacy in vitro versus in vivo models?
- Methodological Answer : Address pharmacokinetic variables (e.g., bioavailability, half-life) using LC-MS/MS to measure this compound concentrations in plasma and tissues. Combine this with immunohistochemistry for AR levels in target organs. If discrepancies persist, evaluate alternative degradation mechanisms (e.g., autophagy) or tissue-specific AR isoforms .
Q. What statistical approaches are optimal for analyzing this compound’s time-dependent effects on cell viability?
- Methodological Answer : Use mixed-effects models or repeated-measures ANOVA to account for longitudinal data (e.g., daily cell counts over 9 days). Pair this with post hoc tests (e.g., Tukey’s HSD) to compare treatment groups at specific time points. Data normalization to baseline (Day 0) is critical to control for initial seeding variability .
Q. How can multi-omics datasets (proteomics, transcriptomics) be integrated to elucidate this compound’s off-target pathways?
- Methodological Answer : Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to proteomic data from this compound-treated cells. Cross-reference with transcriptomic profiles to identify concordant dysregulated pathways. Use machine learning tools (e.g., weighted correlation network analysis) to prioritize high-confidence targets .
Methodological and Reproducibility Considerations
Q. What steps ensure reproducibility in this compound studies across different laboratories?
- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum batches) and document all experimental parameters (e.g., incubation temperature, CO₂ levels) per FAIR data principles. Share raw data (cell counts, blot images) via repositories like Zenodo. Cross-validate findings using orthogonal assays (e.g., qPCR for AR mRNA vs. Western blot for protein) .
Q. How should researchers handle batch-to-batch variability in this compound synthesis?
- Methodological Answer : Characterize each batch via NMR and HPLC to confirm purity (>95%). Perform pilot dose-response assays to compare biological activity across batches. Collaborate with analytical chemists to establish quality control protocols, including stability testing under storage conditions .
Data Reporting and Publication Standards
Q. What metadata is essential for publishing this compound-related findings?
Q. How can researchers structure discussion sections to contextualize this compound’s therapeutic potential without overinterpretation?
- Methodological Answer : Clearly distinguish between observed data (e.g., AR degradation in vitro) and hypotheses (e.g., applicability to castration-resistant prostate cancer). Discuss limitations (e.g., lack of in vivo toxicity data) and propose follow-up experiments (e.g., PDX models) to bridge gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
